(1R,2S)-1,2-diethynylcyclobutane
Description
(1R,2S)-1,2-Diethynylcyclobutane is a strained cyclobutane derivative featuring two ethynyl (-C≡CH) groups at the 1 and 2 positions, with distinct R and S stereochemistry. Its molecular formula is C₈H₈, and its molecular weight is 104.15 g/mol. The ethynyl substituents introduce significant electronic and steric effects due to their sp-hybridized carbon atoms, linear geometry, and high electron-withdrawing character. However, its reactivity and stability are heavily influenced by the cyclobutane ring strain and substituent interactions.
Properties
CAS No. |
53356-63-1 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
(1S,2R)-1,2-diethynylcyclobutane |
InChI |
InChI=1S/C8H8/c1-3-7-5-6-8(7)4-2/h1-2,7-8H,5-6H2/t7-,8+ |
InChI Key |
IUCJBQSKIYAXIK-OCAPTIKFSA-N |
Isomeric SMILES |
C#C[C@H]1CC[C@H]1C#C |
Canonical SMILES |
C#CC1CCC1C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1,2-diethynylcyclobutane typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane derivatives that have suitable leaving groups at the 1 and 2 positions.
Substitution Reaction: The leaving groups are replaced with ethynyl groups through a nucleophilic substitution reaction. Common reagents for this step include ethynyl lithium or ethynyl magnesium bromide.
Purification: The product is purified using techniques such as column chromatography to isolate the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1,2-diethynylcyclobutane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: Reduction of the ethynyl groups can yield alkenes or alkanes.
Substitution: The compound can participate in substitution reactions where the ethynyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes.
Scientific Research Applications
(1R,2S)-1,2-diethynylcyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in stereochemistry and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which (1R,2S)-1,2-diethynylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Derivatives
Structural and Stereochemical Differences
The table below compares (1R,2S)-1,2-diethynylcyclobutane with two structurally related cyclobutane derivatives: cis-1,2-diethenylcyclobutane (vinyl substituents) and (1R,2R)-1,2-dimethylcyclobutane (methyl substituents).
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Hybridization | Stereochemistry |
|---|---|---|---|---|---|
| This compound | C₈H₈ | 104.15 | Ethynyl (-C≡CH) | sp | R,S |
| cis-1,2-Diethenylcyclobutane | C₈H₁₂ | 108.18 | Vinyl (-CH=CH₂) | sp² | cis |
| (1R,2R)-1,2-Dimethylcyclobutane | C₆H₁₂ | 84.16 | Methyl (-CH₃) | sp³ | R,R |
Key Observations:
- Substituent Effects :
- Stereochemistry :
Physical and Chemical Properties
| Property | This compound (Predicted) | cis-1,2-Diethenylcyclobutane | (1R,2R)-1,2-Dimethylcyclobutane |
|---|---|---|---|
| Boiling Point | High (due to polarity of C≡CH) | Moderate (~100–120°C)* | Low (~60–80°C)* |
| Stability | Low (prone to polymerization/cycloaddition) | Moderate | High |
| Reactivity | High (triple bond reactivity) | Moderate (alkene reactivity) | Low |
*Estimated based on cyclobutane derivatives with similar substituents.
- Thermal Stability : Ethynyl groups likely reduce thermal stability compared to methyl substituents, as seen in the low T₅₀ (thermal denaturation midpoint) of proteins modified with rigid substituents .
- Safety Profile : Ethynyl compounds are expected to require stringent handling precautions (e.g., flammability, toxicity), akin to vinylcyclobutanes, which necessitate oxygen administration and artificial respiration in case of inhalation .
Research Findings and Implications
- Electronic Effects : Ethynyl groups enhance electrophilicity, making the compound susceptible to nucleophilic attack or Diels-Alder reactions, unlike methyl-substituted analogs .
- Future Directions : Computational studies (as in and ) could predict diethynylcyclobutane’s behavior in catalysis or materials science, addressing gaps in experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
